LCL521

Descripción general

Descripción

LCL-521 es un compuesto químico conocido por sus efectos inhibitorios sobre la ceramidasa ácida y la esfingomielinasa ácida lisosomal. Estas enzimas participan en el metabolismo de los esfingolípidos, que son componentes esenciales de las membranas celulares y desempeñan funciones cruciales en la señalización celular y la apoptosis .

Aplicaciones Científicas De Investigación

LCL-521 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en diversas reacciones químicas para estudiar los mecanismos y la cinética de estos procesos.

Biología: Se emplea en la investigación de biología celular para investigar las funciones de los esfingolípidos en la señalización celular y la apoptosis.

Medicina: Se ha investigado por sus posibles efectos terapéuticos en el tratamiento del cáncer, particularmente en la inhibición de la proliferación de células cancerosas y la inducción del arresto del ciclo celular

Mecanismo De Acción

LCL-521 ejerce sus efectos al inhibir la ceramidasa ácida y la esfingomielinasa ácida lisosomal. Estas enzimas participan en la degradación de los esfingolípidos, que son componentes esenciales de las membranas celulares. Al inhibir estas enzimas, LCL-521 interrumpe el metabolismo de los esfingolípidos, lo que lleva a la acumulación de ceramidas y otros metabolitos de esfingolípidos. Esta interrupción puede inducir el arresto del ciclo celular y la apoptosis en las células cancerosas, lo que convierte a LCL-521 en un posible agente terapéutico para el tratamiento del cáncer .

Análisis Bioquímico

Biochemical Properties

LCL521 interacts with acid ceramidase (ACDase), a lysosomal enzyme that catalyzes the hydrolysis of ceramide to sphingosine and free fatty acid . The interaction with ACDase results in the inhibition of the enzyme, leading to an increase in ceramide levels . This increase in ceramide levels is associated with a decrease in cell survival .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It enhances the direct tumor cell killing effect of photodynamic therapy (PDT) treatment . This is achieved by increasing the levels of pro-apoptotic sphingolipid ceramide, which is more critical in promoting the death of PDT-treated cells than the reduction in the availability of pro-survival acting sphingosine-1 phosphate .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the cellular stress signaling network . This interaction results in the inhibition of key elements of these pathways, markedly influencing the adjuvant effect of this compound on the PDT response . Particularly effective was the inositol-requiring element-1 (IRE1) kinase inhibitor STF-083010 that dramatically enhanced the killing of cells treated with PDT plus this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects on the effects of this product over time. After only 24 hours of incubation, a low dose of this compound clearly induced G1 cell cycle arrest with a marked decrease of cells in S phase . When the concentration reached a higher dose range (>5μM), subG0/1 is elevated, which is clearly an induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Treatment of tumor-bearing mice with this compound significantly decreased MDSC accumulation in vivo . This suggests that this compound may have potential therapeutic applications in the treatment of cancer.

Metabolic Pathways

This compound is involved in the sphingolipid metabolism pathway . It inhibits the enzyme acid ceramidase, leading to an increase in ceramide levels . Ceramide is a key player in intracellular signal transduction and plays a crucial role in the regulation of cell death .

Transport and Distribution

This compound targets lysosomes, which are membrane-bound organelles found in nearly all animal cells . By targeting the lysosome, this compound enhances the delivery of B13 to the lysosome, resulting in augmented effects on cellular acid ceramidase .

Subcellular Localization

The subcellular localization of this compound is primarily in the lysosome . This localization is crucial for its function as it allows for the efficient delivery of B13 to the lysosome, resulting in augmented effects on cellular acid ceramidase .

Métodos De Preparación

La síntesis de LCL-521 implica varios pasos, comenzando con la preparación de la disolución madre. Típicamente, 2 mg del compuesto se disuelven en 50 μL de dimetilsulfóxido (DMSO) para lograr una concentración de 40 mg/mL . El compuesto se purifica y caracteriza para garantizar su pureza y eficacia. Los métodos de producción industrial pueden implicar la ampliación de estos procedimientos mientras se mantienen estrictas medidas de control de calidad para garantizar la coherencia y la pureza .

Análisis De Reacciones Químicas

LCL-521 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. .

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de LCL-521 puede resultar en la formación de diversos derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Comparación Con Compuestos Similares

LCL-521 está estructuralmente relacionado con otros inhibidores de la ceramidasa ácida, como LCL-805. Ambos compuestos inhiben la ceramidasa ácida y han demostrado eficacia antitumoral. LCL-521 es único en su capacidad para reducir los niveles de esfingosina y esfingosina-1-fosfato en modelos de líneas celulares de cáncer humano . Otros compuestos similares incluyen B13 y sus análogos, que también se dirigen al metabolismo de los esfingolípidos pero pueden tener diferentes mecanismos de acción y potenciales terapéuticos .

Referencias

Actividad Biológica

LCL521, a potent inhibitor of acid ceramidase (ACDase), has garnered attention in cancer research due to its significant biological activities, particularly in modulating sphingolipid metabolism and inducing cell death in various cancer cell lines. This article synthesizes findings from multiple studies, highlighting this compound's mechanisms of action, dose-dependent effects, and potential therapeutic applications.

This compound operates primarily by inhibiting ACDase, an enzyme crucial for the hydrolysis of ceramide into sphingosine. This inhibition results in altered sphingolipid profiles within cells, which can lead to apoptosis and other forms of cell death. The compound is characterized as a lysosomotropic agent, meaning it preferentially accumulates in lysosomes, where ACDase activity is prominent.

Key Findings:

- Inhibition of ACDase : this compound effectively inhibits ACDase activity in a dose-dependent manner. At low concentrations (1 μM), it transiently decreases ACDase levels; however, higher concentrations (10 μM) lead to more profound changes in sphingolipid levels, including a decrease in sphingosine and an increase in ceramide .

- Impact on Sphingolipid Metabolism : The compound not only inhibits ACDase but also affects dihydroceramide desaturase (DES-1), further influencing sphingolipid metabolism. This dual action can enhance the accumulation of toxic metabolites within cancer cells .

Dose-Dependent Effects

The biological activity of this compound is notably influenced by both the concentration used and the duration of exposure.

| Concentration (μM) | Effect on ACDase | Effect on Sphingolipids | Cellular Response |

|---|---|---|---|

| 1 | Transient inhibition | Minor changes | Short-term apoptosis |

| 10 | Profound inhibition | Increased ceramide | Enhanced apoptosis |

As seen from the table, lower doses yield temporary effects while higher doses result in sustained alterations to lipid metabolism and cellular responses.

Case Studies

Several studies have investigated the effects of this compound across different cancer types:

- Breast Cancer (MCF7 Cells) : Research demonstrated that this compound treatment led to significant apoptosis in MCF7 cells through the modulation of sphingolipid levels. The study emphasized the importance of timing and dosage for maximizing therapeutic efficacy .

- Acute Myeloid Leukemia (AML) : In another study focusing on AML cells, this compound exhibited potent anti-leukemic effects by inducing cell death pathways linked to mitochondrial dysfunction and oxidative stress. This highlights its potential as an adjunct therapy for leukemia treatment .

- Photodynamic Therapy (PDT) Enhancement : this compound has been explored as an adjuvant to PDT in squamous cell carcinoma models. The combination therapy showed enhanced tumor reduction compared to PDT alone, suggesting that ACDase inhibition may sensitize tumors to photodynamic agents .

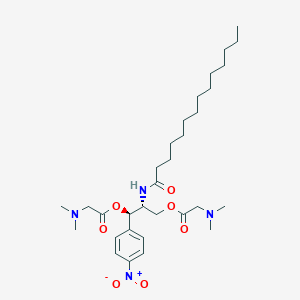

Propiedades

IUPAC Name |

[(2R,3R)-3-[2-(dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N4O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-28(36)32-27(24-41-29(37)22-33(2)3)31(42-30(38)23-34(4)5)25-18-20-26(21-19-25)35(39)40/h18-21,27,31H,6-17,22-24H2,1-5H3,(H,32,36)/t27-,31-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWWJORIPQKJFW-DLFZDVPBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(COC(=O)CN(C)C)C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@H](COC(=O)CN(C)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.